molecular formula C15H11F3N4OS B2853983 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 304862-29-1

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2853983
CAS No.: 304862-29-1
M. Wt: 352.34
InChI Key: STECSCFHJLVXFC-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolo-fused heterocyclic acetamides, characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked via a sulfanyl group to an acetamide moiety substituted at the N-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a critical feature, imparting electron-withdrawing properties that enhance metabolic stability and binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-4-3-5-11(8-10)19-13(23)9-24-14-21-20-12-6-1-2-7-22(12)14/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECSCFHJLVXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , characterized by a triazole ring fused with a pyridine structure. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

  • Molecular Formula : C13H11F3N4OS
  • Molecular Weight : 318.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacteria and fungi, potentially through disruption of cell wall synthesis or interference with nucleic acid metabolism.
  • Anti-cancer Properties : The compound has shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against Staphylococcus aureus and E. coli
AntifungalInhibits growth of Candida albicans
Anti-cancerInduces apoptosis in MGC-803 cells

Case Studies

  • Antimicrobial Study : A study conducted by researchers demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics like penicillin.
  • Cancer Cell Line Analysis : In vitro studies on MGC-803 cells revealed that treatment with the compound led to significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death.
  • ADME Profiling : Pharmacokinetic studies indicated favorable absorption and distribution characteristics, with minimal hepatic metabolism observed during initial screenings. This suggests potential for oral bioavailability and therapeutic effectiveness.

Scientific Research Applications

Medicinal Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity
    • Research indicates that derivatives of triazolo-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole ring contributes to the modulation of biological targets involved in cancer progression .
    • A study demonstrated that similar compounds inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties
    • Compounds containing the triazole moiety are known for their antifungal and antibacterial activities. Preliminary studies suggest that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide may possess similar properties, making it a candidate for the development of new antimicrobial therapies .
  • Neurological Disorders
    • The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders such as Alzheimer's disease. Research into its neuroprotective effects is ongoing, with initial findings indicating it may reduce neuroinflammation and oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related triazolo-pyridine compound in vitro and in vivo. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and western blot analysis.

Case Study 2: Antimicrobial Activity

In a comparative study of various triazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited significant antimicrobial activity with an MIC (minimum inhibitory concentration) comparable to established antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfanyl (-S-) group exhibits moderate nucleophilic displacement reactivity under specific conditions. For example:

Reaction with Alkyl Halides
In anhydrous DMF with K₂CO₃ as a base, the thioether undergoes alkylation to form sulfonium salts or extended thioethers .

ReactantConditionsProductYield (%)Source
Chloroacetyl ChlorideK₂CO₃, DMF, 60°C, 6hSubstituted thioacetamide derivatives~75–85

Oxidation Reactions

The thioether can be oxidized to sulfoxide or sulfone derivatives using common oxidizing agents:

Oxidation to Sulfoxide

  • Reagent : H₂O₂ (30%) in acetic acid

  • Conditions : 25°C, 4h

  • Product : Corresponding sulfoxide derivative.

Oxidation to Sulfone

  • Reagent : m-CPBA (meta-chloroperbenzoic acid)

  • Conditions : CH₂Cl₂, 0°C → RT, 12h .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagent : 6M HCl, reflux

  • Product : 2-( Triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid .

Basic Hydrolysis

  • Reagent : NaOH (2M), ethanol/water (1:1), 80°C

  • Product : Corresponding carboxylate salt.

Cyclization and Ring-Modification Reactions

The triazolo-pyridine core participates in cycloadditions and ring-opening reactions:

Thermal Rearrangement

  • Conditions : Heating at 150°C in toluene

  • Outcome : Ring expansion to form larger heterocycles (e.g., pyrido-triazines) .

Acid-Catalyzed Ring Opening

  • Reagent : H₂SO₄ (conc.)

  • Product : Pyridine-3-thiol derivatives .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to specific positions:

Nitration

  • Reagent : HNO₃/H₂SO₄

  • Position : Para to the trifluoromethyl group

  • Product : Nitro-substituted derivative .

Cross-Coupling Reactions

The triazolo-pyridine ring supports palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Substrate : Halogenated triazolo-pyridine intermediates .

Biological Interactions (Non-Synthetic)

While not a chemical reaction, the compound interacts with biological targets:

  • Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (acetamide carbonyl) and hydrophobic interactions (CF₃ group) .

Key Stability Considerations

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases.

  • Light Sensitivity : Degrades under UV light due to the triazolo ring .

Comparison with Similar Compounds

Triazoloquinoline Derivative (314260-30-5)

Structure: The analog in replaces the pyridine ring with a quinoline system and introduces a methyl group at the 5-position of the triazoloquinoline. Impact:

  • Lipophilicity: The methyl group increases lipophilicity (clogP ~3.2 vs.
  • Electronic Effects: The quinoline core’s extended π-system may improve stacking interactions with aromatic residues in target proteins.

Pyridazine-Based Analog (852374-82-4)

Structure : This compound () features a pyridazine ring fused to the triazole ([1,2,4]triazolo[4,3-b]pyridazin-6-yl) and a 3-fluorophenyl substituent.
Impact :

  • Metabolic Stability : The fluorine atom at the 3-position of the phenyl ring enhances oxidative stability, a feature shared with the target compound’s -CF₃ group .

Substituent Modifications

Trifluoromethyl vs. Fluorophenyl Groups

The target compound’s 3-(trifluoromethyl)phenyl group provides stronger electron-withdrawing effects compared to the 3-fluorophenyl group in 852374-82-3. This difference may lead to:

  • Enhanced Binding : The -CF₃ group’s larger size and hydrophobicity improve interactions with hydrophobic pockets in proteins.
  • Pharmacokinetics: -CF₃ substituents are known to reduce CYP450-mediated metabolism, extending half-life .

Methyl Substituents ()

Compounds such as 877634-23-6 () feature methyl groups on the triazolo-pyridazine core or acetamide side chain.
Impact :

  • Steric Effects : Methylation may hinder binding in sterically sensitive targets, unlike the more flexible -CF₃ group .

Anti-Exudative Activity ()

A study on structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. While the target compound lacks direct data, its trifluoromethyl group may enhance efficacy by stabilizing ligand-receptor interactions .

Structural and Physicochemical Data Table

Compound ID/RN Core Structure Key Substituents Molecular Weight clogP (Predicted) Key Features
Target Compound [1,2,4]triazolo[4,3-a]pyridine 3-(trifluoromethyl)phenyl ~383.3* ~2.8 -CF₃ enhances stability/binding
314260-30-5 [1,2,4]triazolo[4,3-a]quinoline 5-methyl, 3-(trifluoromethyl)phenyl ~409.4 ~3.2 Increased lipophilicity
852374-82-4 [1,2,4]triazolo[4,3-b]pyridazine 3-fluorophenyl ~425.4 ~3.0 Additional H-bond donors
877634-23-6 [1,2,4]triazolo[4,3-b]pyridazine 4-methylphenyl ~353.4 ~2.5 Simplified substituent, lower MW

*Calculated based on analogous structures.

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves nucleophilic attack of the hydrazine group on the carbonyl carbon of the acid, followed by cyclodehydration to form the triazolopyridine ring. Ultrasonic irradiation (80–150°C) accelerates the reaction by enhancing mass transfer and reducing activation energy. For example, using 4-methoxybenzoic acid yields 70% of the triazolopyridine product after 3 hours.

Key Conditions:

  • Solvent: POCl₃ (acts as both solvent and dehydrating agent)
  • Temperature: 105°C (optimal balance between reaction rate and byproduct formation)
  • Molar Ratio: 1:5 (hydrazinopyridine:acid) to drive completion.

Application to Target Compound

To synthesize 2-(triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, 2-mercaptoacetic acid derivatives must replace aromatic acids. However, aliphatic acids like 2-chloroacetamide require modified conditions due to reduced stability under POCl₃. Preliminary studies suggest substituting POCl₃ with milder dehydrating agents (e.g., PCl₃) could mitigate decomposition.

Hydroxy-Formamidine Intermediate-Based Synthesis

The ACS Journal of Medicinal Chemistry outlines a two-step protocol for triazolopyridines, adaptable to the target compound.

Step 1: Hydroxy-Formamidine Formation

2-Aminopyridine derivatives react with dimethylformamide dimethyl acetal (DMF-DMA) in isopropyl alcohol (iPA) at 82°C to form hydroxy-formamidines. For example:
$$
\text{2-Amino-5-trifluoromethylpyridine} + \text{DMF-DMA} \xrightarrow{\text{iPA, 82°C}} \text{Hydroxy-formamidine intermediate}
$$
This intermediate is used directly without purification.

Step 2: Cyclization with Trifluoroacetic Anhydride

Cyclization using trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) yields the triazolopyridine core. Applying this to 3-mercaptoacetamide-functionalized hydroxy-formamidine could produce the target compound:
$$
\text{Hydroxy-formamidine} + \text{TFAA} \xrightarrow{\text{THF, 0°C}} \text{Triazolopyridine-3-thiol} \xrightarrow{\text{Bromoacetamide}} \text{Target Compound}
$$
Yields for analogous reactions range from 50–65% after column chromatography.

Post-Cyclization Functionalization Strategies

Thiol-Acetamide Coupling

The triazolopyridine-3-thiol intermediate reacts with bromoacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfide bond:
$$
\text{Triazolopyridine-3-thiol} + \text{BrCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Triazolopyridine-3-ylsulfanylacetyl chloride}
$$
Subsequent amidation with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) yields the final product.

Optimization Data:

Step Solvent Base Yield (%)
Sulfide Formation DCM Et₃N 85
Amidation THF None 78

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Ultrasonic Method: High yields (70%) but limited to aromatic acids.
  • Hydroxy-Formamidine Route: Versatile for aliphatic derivatives but requires multiple steps.
  • Post-Cyclization Functionalization: Enables modular synthesis but introduces purification challenges.

Environmental and Economic Considerations

POCl₃ in the ultrasonic method poses corrosion and waste management issues, whereas the hydroxy-formamidine route uses greener solvents (iPA, THF).

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?

The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

  • Triazole ring formation : Cyclization using hydrazine derivatives and nitriles under acidic/basic conditions .
  • Sulfanyl group introduction : Thiol coupling via nucleophilic substitution, often catalyzed by triethylamine in DMF/DMSO .
  • Acetamide coupling : Amide bond formation using coupling agents like HBTU or HATU to enhance efficiency .
    Optimization : Monitor intermediates via TLC and adjust solvent polarity (e.g., DCM/MeOH gradients) to suppress side reactions. Final purification via column chromatography (silica gel, 60–120 mesh) or recrystallization (ethanol/water) improves purity .

Basic: What analytical methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms regiochemistry of the triazole ring and acetamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under accelerated degradation conditions (pH 1–13, 40°C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 419.5 g/mol) .

Basic: How does pH and temperature affect the compound’s stability in solution?

  • pH Stability : Degradation studies show instability in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the sulfanyl or acetamide groups. Neutral buffers (pH 6–8) are optimal for long-term storage .
  • Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Solutions stored at 4°C retain >95% potency for 6 months .

Advanced: How can structure-activity relationship (SAR) studies guide analog design for enhanced target binding?

  • Core Modifications : Replace the trifluoromethylphenyl group with electron-withdrawing substituents (e.g., nitro) to improve binding to hydrophobic enzyme pockets .
  • Sulfanyl Linker Optimization : Replace sulfur with sulfone or methylene groups to modulate electron density and steric effects .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like MPRO (SARS-CoV-2 main protease, ΔG = -7.7 kcal/mol) . Validate with SPR (surface plasmon resonance) assays .

Advanced: How to resolve contradictions in reported biological activity across assays?

  • Assay Variability : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from differences in cell lines (HEK293 vs. HepG2) or assay buffers. Standardize protocols using ATP concentration gradients (1–10 mM) and control for off-target effects via counter-screening .
  • Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., triazole ring oxidation products) that may contribute to observed activity .

Advanced: What in vitro and in vivo models are suitable for pharmacokinetic profiling?

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
    • Metabolic Stability : Human liver microsomes (HLM) quantify CYP450-mediated clearance (t₁/₂ > 60 min preferred) .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Intravenous/oral dosing in Sprague-Dawley rats (2 mg/kg) reveals bioavailability (>50%) and tissue distribution (brain-plasma ratio >0.3) .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to achieve >1 mg/mL solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm diameter, PDI < 0.2) for sustained release (80% payload release over 72 hours) .

Advanced: What computational tools predict off-target interactions or toxicity risks?

  • Off-Target Profiling : SwissTargetPrediction identifies potential kinase or GPCR targets .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity (probability score < 0.3) and mutagenicity (AMES test negative) .

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